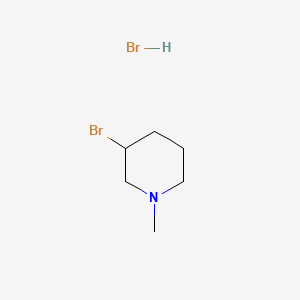

3-Bromo-1-methylpiperidine Hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1-methylpiperidine Hydrobromide is a chemical compound with the CAS Number: 13617-02-2. It has a molecular weight of 258.98 . It is a white to yellow solid .

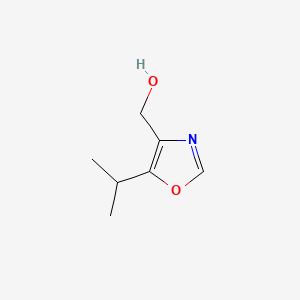

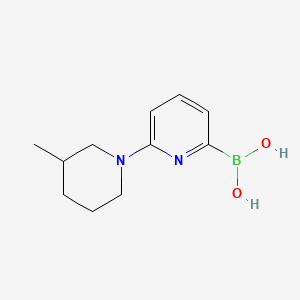

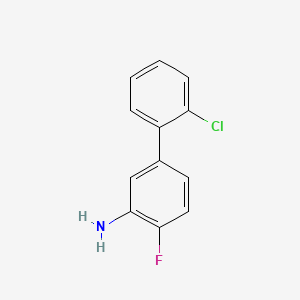

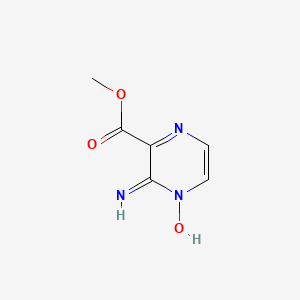

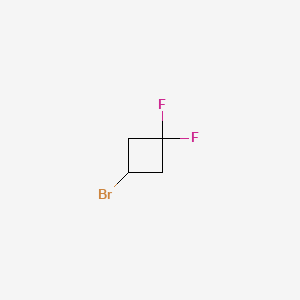

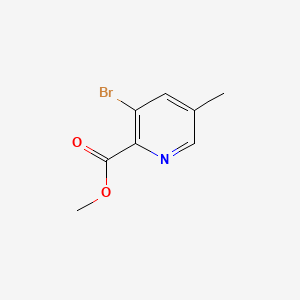

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H12BrN.BrH/c1-8-4-2-3-6(7)5-8;/h6H,2-5H2,1H3;1H . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis

The storage temperature for this compound is +4C .Scientific Research Applications

Applications in Agriculture and Environmental Management

- Alternative Fumigants and Soil Pest Management : Research discusses the application of alternative fumigants, like 1,3-dichloropropene, chloropicrin, and metham sodium, through drip irrigation systems as environmentally friendly alternatives to methyl bromide for soil pest management in agriculture. These methods are considered economical and reduce worker exposure (Ajwa et al., 2002).

Atmospheric Chemistry and Environmental Impacts

- Atmospheric Chemistry of Bromoform : Bromoform's contribution to atmospheric chemistry and its implications for ozone depletion and atmospheric reactivity highlight the importance of understanding brominated organic compounds. The study reviews the sources, sinks, and global distribution of bromoform, a brominated compound similar in some respects to the chemical family of 3-Bromo-1-methylpiperidine Hydrobromide (Quack & Wallace, 2003).

Health and Safety Assessments

- Health Effects of Brominated Compounds : This review addresses the health effects of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), indicating the potential health implications of exposure to brominated compounds. Given the structural similarity, this could be relevant for assessing the safety of this compound (Birnbaum et al., 2003).

Environmental Pollution and Remediation

- Electrochemical Water Treatment : Discusses the challenges and opportunities for using electrochemical processes in treating water contaminated with various substances, including brominated compounds. This indicates the broader context of managing pollutants, potentially including compounds like this compound, in environmental settings (Radjenovic & Sedlak, 2015).

Properties

IUPAC Name |

3-bromo-1-methylpiperidine;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrN.BrH/c1-8-4-2-3-6(7)5-8;/h6H,2-5H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRYDEQYRDAVJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)Br.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Br2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30849469 |

Source

|

| Record name | 3-Bromo-1-methylpiperidine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30849469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380339-63-9, 13617-02-2 |

Source

|

| Record name | 3-Bromo-1-methylpiperidine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30849469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-1-methylpiperidine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one](/img/structure/B596121.png)

![7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B596125.png)

![5-Bromo-2-iodo-4-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B596132.png)

![2-Amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B596138.png)